Cas no 2228188-23-4 (2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine)

2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine
- EN300-1747544
- 2228188-23-4
- 2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine
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- インチ: 1S/C15H29N/c1-12(2)13-4-6-14(7-5-13)15(10-11-16)8-3-9-15/h12-14H,3-11,16H2,1-2H3
- InChIKey: FPPRWFUWYJVJBY-UHFFFAOYSA-N
- ほほえんだ: NCCC1(CCC1)C1CCC(C(C)C)CC1
計算された属性
- せいみつぶんしりょう: 223.229999929g/mol
- どういたいしつりょう: 223.229999929g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 26Ų
2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747544-0.25g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1747544-2.5g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1747544-0.5g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1747544-10.0g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 10g |
$6635.0 | 2023-06-03 | ||
Enamine | EN300-1747544-5g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1747544-10g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1747544-5.0g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 5g |
$4475.0 | 2023-06-03 | ||
Enamine | EN300-1747544-0.05g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1747544-0.1g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1747544-1.0g |
2-{1-[4-(propan-2-yl)cyclohexyl]cyclobutyl}ethan-1-amine |
2228188-23-4 | 1g |
$1543.0 | 2023-06-03 |
2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2228188-23-4 and Product Name: 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine
The compound with the CAS number 2228188-23-4 and the product name 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound consists of a cyclobutyl group linked to a cyclohexyl moiety, further substituted with a propyl group, which contributes to its unique physicochemical properties.
In recent years, the exploration of novel heterocyclic compounds has been a focal point in pharmaceutical research, driven by the need for more effective and selective therapeutic agents. The structural motif present in 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine aligns well with this trend, as it incorporates elements that are known to enhance binding affinity and metabolic stability. The cyclohexyl and cyclobutyl rings provide a rigid scaffold that can be exploited to optimize interactions with biological targets, while the propyl substituent introduces conformational flexibility, allowing for fine-tuning of pharmacokinetic profiles.
One of the most compelling aspects of this compound is its potential as a lead molecule in the development of new drugs. The presence of multiple stereocenters in its structure suggests that it may exhibit enantioselective properties, which are highly valued in modern drug design. Enantioselective drugs often demonstrate improved efficacy and reduced side effects compared to their racemic counterparts. Furthermore, the compound's ability to interact with biological targets through multiple binding sites could lead to the development of dual-action or multi-target drugs, which are increasingly sought after in the treatment of complex diseases.
Recent studies have highlighted the importance of molecular diversity in drug discovery pipelines. Compounds like 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine contribute to this diversity by introducing novel structural scaffolds that can be further modified through synthetic chemistry. The cycloalkyl framework present in this compound has been shown to enhance oral bioavailability and reduce metabolic clearance, making it an attractive candidate for further investigation. Additionally, the propyl group can serve as a handle for chemical modifications, allowing researchers to explore various functionalization strategies that could improve drug-like properties.
The synthesis of 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine presents both challenges and opportunities for synthetic chemists. The construction of the cycloalkyl core requires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Advances in catalytic methods have made it possible to construct complex cyclic structures more efficiently, which bodes well for the future synthesis of related compounds. Furthermore, computational modeling techniques can be employed to predict optimal synthetic routes and predict potential intermediates, thereby accelerating the discovery process.
In conclusion, 2-{1-4-(propan-2-yl)cyclohexylcyclobutyl}ethan-1-amine represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug development. The continued investigation into its pharmacological properties and synthetic feasibility will undoubtedly yield significant insights into its potential as a therapeutic entity.
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